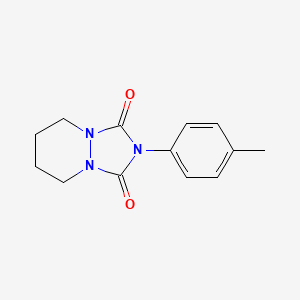
2'-Deoxy-N-phenyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is structurally related to naturally occurring nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Purine Moiety: The purine base is introduced via a glycosylation reaction, where the purine derivative reacts with the tetrahydrofuran ring.
Phenylamino Substitution: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the purine derivative.
Industrial Production Methods
Industrial production of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the phenylamino group.
Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Modified purine rings and phenylamino groups.
Substitution Products: Compounds with different functional groups replacing the phenylamino group.
Applications De Recherche Scientifique
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal function of these enzymes and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyinosine: An antiviral nucleoside analog with a similar structure.
2’,3’-Dideoxyadenosine: Another antiviral nucleoside analog with structural similarities.
Uniqueness
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other nucleoside analogs. This uniqueness makes it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
37109-91-4 |
|---|---|
Formule moléculaire |
C16H17N5O3 |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1 |
Clé InChI |
LMHFFSQJPBXLLK-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
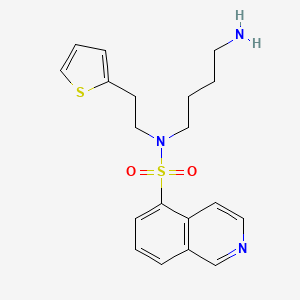
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
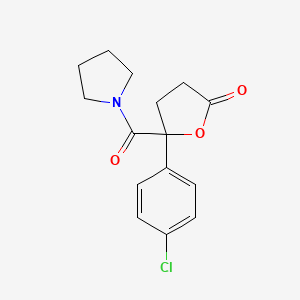
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
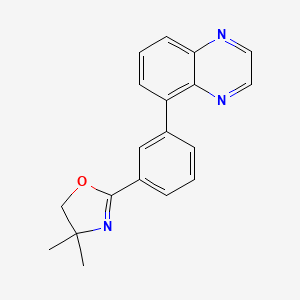
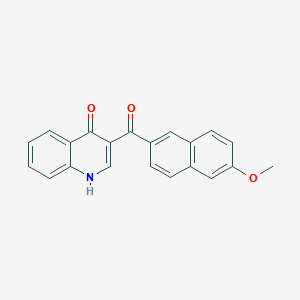
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

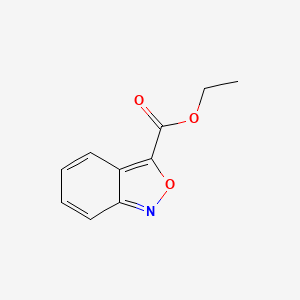

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
